molecular formula C9H12N2O2 B3345212 2-Pyridinecarbamic acid, 4-methyl-, ethyl ester CAS No. 102207-57-8

2-Pyridinecarbamic acid, 4-methyl-, ethyl ester

Cat. No.: B3345212
CAS No.: 102207-57-8
M. Wt: 180.2 g/mol
InChI Key: GGWLAMPEROCDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarbamic acid, 4-methyl-, ethyl ester is a chemical compound belonging to the class of pyridine derivatives. It is characterized by a pyridine ring substituted with a carbamic acid group at the second position and a methyl group at the fourth position, with an ethyl ester functional group attached to the carbamic acid.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylpyridine-2-carboxylic acid.

  • Reaction Steps: The carboxylic acid group is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

  • Esterification: The acid chloride is then reacted with ethanol in the presence of a base such as pyridine to form the ethyl ester.

Industrial Production Methods:

  • Batch Process: The reaction is carried out in a batch reactor where the reagents are added sequentially under controlled temperature and pressure conditions.

  • Purification: The product is purified through recrystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: The pyridine ring can undergo oxidation to form pyridine N-oxide.

  • Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Pyridine N-oxide: Formed by oxidation.

  • Piperidine Derivatives: Formed by reduction.

  • Substituted Pyridines: Formed by electrophilic substitution.

Scientific Research Applications

2-Pyridinecarbamic acid, 4-methyl-, ethyl ester is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the biological context, but it generally involves binding to the active site of an enzyme or receptor, leading to modulation of its activity.

Comparison with Similar Compounds

  • 4-Pyridinecarboxylic acid, ethyl ester: Similar structure but lacks the carbamic acid group.

  • 2-Pyridinecarbamic acid, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: 2-Pyridinecarbamic acid, 4-methyl-, ethyl ester is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl N-(4-methylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)11-8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWLAMPEROCDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC=CC(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144784
Record name 2-Pyridinecarbamic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-57-8
Record name 2-Pyridinecarbamic acid, 4-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinecarbamic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarbamic acid, 4-methyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarbamic acid, 4-methyl-, ethyl ester
Reactant of Route 3
Reactant of Route 3
2-Pyridinecarbamic acid, 4-methyl-, ethyl ester
Reactant of Route 4
Reactant of Route 4
2-Pyridinecarbamic acid, 4-methyl-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Pyridinecarbamic acid, 4-methyl-, ethyl ester
Reactant of Route 6
Reactant of Route 6
2-Pyridinecarbamic acid, 4-methyl-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.